p-Phenetidine

Description

Properties

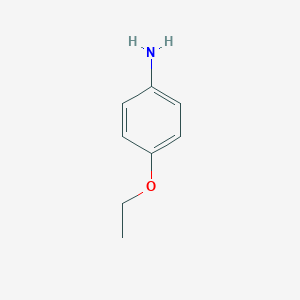

IUPAC Name |

4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPPGHMHELILKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025864 | |

| Record name | 4-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-phenetidine is a colorless to dark red liquid. (NTP, 1992), Colorless liquid; Turns red to brown on air and light exposure; [Merck Index] Brown liquid with an unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. TURNS DARK RED ON EXPOSURE TO AIR AND LIGHT. | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 °F at 760 mmHg (NTP, 1992), 253-255 °C | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

240 °F (NTP, 1992), 120 °C c.c. | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2 (moderate) | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0652 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.48 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], Vapor pressure, Pa at 50 °C: 10 | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

156-43-4 | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Ethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TSL224ZSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

36 to 39 °F (NTP, 1992), 2.4 °C | |

| Record name | P-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-PHENETIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to p-Phenetidine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring an ethoxy and an amino group on a benzene (B151609) ring, makes it a versatile building block in the pharmaceutical and dye industries.[3][4] Historically, it gained prominence as a key precursor in the manufacture of early synthetic analgesics like phenacetin (B1679774).[1][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in synthesis and its analysis, and relevant metabolic pathways for professionals in drug development.

Core Properties of this compound

This compound is a colorless to light-yellow or amber liquid that tends to darken to a red or brown hue upon exposure to air and light.[6][7][8] It is combustible and sensitive to both air and light, necessitating storage in a cool, dry, and well-ventilated area in tightly sealed containers.[3][9]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 156-43-4 | [1][6] |

| Molecular Formula | C₈H₁₁NO | [1][6] |

| Molar Mass | 137.18 g/mol | [1][10] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Melting Point | 2-5 °C (36-41 °F) | [11][12] |

| Boiling Point | 250-255 °C (482-491 °F) | [6][7][11][13] |

| Density | 1.065 - 1.07 g/mL at 20-25 °C | [1][7][12] |

| Solubility in Water | 20 g/L at 20 °C (Slightly soluble to insoluble) | [1][6] |

| Solubility in Organic | Soluble in alcohol | [6][7] |

| Flash Point | 116-120 °C (241-248 °F) | [1][13] |

| Vapor Density | 4.73 (Heavier than air) | [7][8] |

| Refractive Index | 1.559-1.56 |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[9][14] It causes serious eye irritation and is suspected of causing genetic defects.[9][14] Inhalation of its vapors can be harmful.[9]

GHS Hazard Pictograms:

-

GHS07: Exclamation mark

-

GHS08: Health hazard

Hazard Statements: H302, H312, H317, H319, H332, H341[1]

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7][15]

Applications in Synthesis and Research

The primary application of this compound is as an intermediate in chemical synthesis.[2]

-

Pharmaceuticals: It is a well-known precursor for the synthesis of analgesics and antipyretics, most notably phenacetin and bucetin.[1][3]

-

Dyes: It serves as an intermediate in the manufacturing of various dyes, such as AS-VL, alizarin (B75676) red 5G, and fast acid blue R.[4]

-

Other Industrial Uses: this compound is also utilized in the production of rubber anti-aging agents and as a preservative in feed and food to prevent oxidative deterioration.[4]

Experimental Protocols

Synthesis of Phenacetin from this compound

This protocol details the amide synthesis of phenacetin from this compound and acetic anhydride (B1165640).

Materials:

-

This compound (0.20 g, 1.46 mmol)[16]

-

Deionized water[16]

-

Concentrated hydrochloric acid (12 M)[16]

-

Activated carbon (decolorizing charcoal)[16]

-

Sodium acetate (B1210297) (0.24 g, 2.92 mmol)[16]

-

Acetic anhydride (0.20 mL, 2.20 mmol)[16]

-

10-mL Erlenmeyer flasks

-

Hot plate

-

Pipettes

-

Suction filtration apparatus (Büchner funnel)

-

Ice-water bath

Methodology:

-

Purification of this compound:

-

In a 10-mL Erlenmeyer flask, combine 0.20 g of this compound with 3.50 mL of deionized water.[16]

-

Add 4 drops of concentrated hydrochloric acid to dissolve the amine, forming this compound hydrochloride.[16]

-

Add a spatula-tip of activated carbon to the solution, and gently swirl the flask on a hot plate for a few minutes to decolorize the solution.[16]

-

Remove the activated carbon by pipette filtration into a clean 10-mL flask.[16]

-

-

Amide Synthesis:

-

Prepare a weakly basic solution by dissolving 0.24 g of sodium acetate in 0.80 mL of water in a separate 10-mL flask.[16]

-

Gently warm the purified this compound hydrochloride solution on a hot plate.[16]

-

While swirling the warm solution, add 0.20 mL of acetic anhydride.[16]

-

Immediately add the sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[16]

-

-

Crystallization and Isolation:

-

Recrystallization:

HPLC Analysis of this compound

This protocol outlines a method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).[17]

Instrumentation and Materials:

-

HPLC System: With a UV detector.

-

Column: Primesep 100, 4.6 x 150 mm, 100Å.[17]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min[17]

-

Detection Wavelength: 200 nm[17]

-

Sample: this compound dissolved in a suitable solvent.

Methodology:

-

System Preparation:

-

Prepare the mobile phase by mixing the specified proportions of acetonitrile, water, and sulfuric acid.

-

Degas the mobile phase before use.

-

Equilibrate the Primesep 100 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

Sample Analysis:

-

Prepare a standard solution of this compound of known concentration.

-

Inject the sample solution into the HPLC system.

-

Monitor the elution of this compound at a UV wavelength of 200 nm.[17]

-

The retention time and peak area can be used for qualitative and quantitative analysis.

-

Visualizing Chemical and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key transformations involving this compound.

Caption: Synthesis of Phenacetin from this compound.

Caption: Metabolic Pathway of Phenacetin and Action of this compound.

Conclusion

This compound remains a compound of significant interest in organic synthesis and pharmaceutical research. Its well-defined properties and versatile reactivity make it an essential building block for a range of commercial products. A thorough understanding of its characteristics, safe handling procedures, and synthetic applications is crucial for researchers and professionals in the chemical and pharmaceutical sciences. The role of this compound as a metabolite of phenacetin and its interaction with cyclooxygenase enzymes also highlights its importance in toxicological and drug metabolism studies.[18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [lanxess.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [drugfuture.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 98% 156-43-4 India [ottokemi.com]

- 12. Phenetidine | 156-43-4 [chemicalbook.com]

- 13. ICSC 1720 - this compound [chemicalsafety.ilo.org]

- 14. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. stolaf.edu [stolaf.edu]

- 17. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. Effects of phenacetin and its metabolite this compound on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of p-Phenetidine from p-Nitrophenetole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-phenetidine, a crucial intermediate in the pharmaceutical and dye industries, through the reduction of p-nitrophenetole. This document details the most common and effective reduction methodologies, including catalytic hydrogenation, reduction with iron in acidic medium, and the Zinin reduction using sodium sulfide (B99878). Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and optimizing the synthesis of this compound. The guide also includes visualizations of the reaction pathway and experimental workflows to enhance understanding.

Introduction

This compound (4-ethoxyaniline) is a significant chemical intermediate, primarily utilized in the synthesis of pharmaceuticals such as phenacetin (B1679774) and other analgesics, as well as various dyes. The most prevalent synthetic route to this compound involves the reduction of the nitro group of p-nitrophenetole. The choice of reduction method is critical and depends on factors such as cost, scalability, desired purity, and environmental considerations. This guide explores three prominent methods for this conversion, providing the necessary technical details for laboratory and process development.

Reaction Pathway

The fundamental transformation in the synthesis of this compound from p-nitrophenetole is the reduction of the aromatic nitro group to an amine.

Caption: General reaction pathway for the synthesis of this compound from p-nitrophenetole.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method is a critical decision in the synthesis of this compound. The following table summarizes the key quantitative parameters for the three primary methods discussed in this guide.

| Reduction Method | Typical Catalyst/Reagent | Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Reported Yield (%) | Purity Considerations |

| Catalytic Hydrogenation | Pd/C, Pt/C, PtO₂, Raney Nickel | Ethanol (B145695), Methanol | 25 - 100 | 1 - 10 | 0.5 - 5 | >95[1] | High purity, catalyst filtration required. |

| Iron/Acid Reduction | Iron powder, Acetic Acid/HCl | Ethanol, Water | 70 - 100 | 1 | 1 - 4 | 85 - 95 | Good purity, requires removal of iron sludge. |

| Zinin Reduction | Sodium Sulfide (Na₂S) | Ethanol, Water | 70 - 100 | 1 | 2 - 6 | 80 - 90 | Can be selective for polynitro compounds, sulfur byproducts. |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from p-nitrophenetole using the three discussed reduction methods.

Method 1: Catalytic Hydrogenation

This method is often preferred for its high yield and clean reaction profile.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of p-nitrophenetole.

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve p-nitrophenetole (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the autoclave and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the target temperature (e.g., 70-100°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid. A yield of 97% has been reported for a similar process.[1]

Method 2: Reduction with Iron in Acetic Acid

This classical method is a cost-effective alternative to catalytic hydrogenation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenetole (1 equivalent) and a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (typically 3-5 equivalents) to the stirred solution. Slowly add glacial acetic acid or a dilute solution of hydrochloric acid to initiate the reaction. The reaction is exothermic and may require initial cooling.

-

Reaction: Heat the reaction mixture to reflux (around 80-100°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron and iron oxide sludge. Wash the filter cake with ethanol.

-

Isolation and Purification: Combine the filtrate and washings. Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline. Extract the this compound into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by vacuum distillation.

Method 3: Zinin Reduction with Sodium Sulfide

The Zinin reduction is particularly useful for the selective reduction of one nitro group in polynitro aromatic compounds and offers a distinct reaction mechanism.[2]

Zinin Reduction Mechanism

Caption: Postulated intermediates in the Zinin reduction of p-nitrophenetole.

Procedure:

-

Preparation of Sodium Polysulfide (optional but often more effective): In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. Add elemental sulfur and heat the mixture until the sulfur dissolves to form a dark solution of sodium polysulfide.

-

Reaction Setup: In a separate flask, dissolve p-nitrophenetole (1 equivalent) in ethanol.

-

Reagent Addition: Slowly add the aqueous solution of sodium sulfide (or sodium polysulfide) to the ethanolic solution of p-nitrophenetole. The reaction is often exothermic.

-

Reaction: Heat the reaction mixture to reflux (around 80-90°C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, add water to precipitate the product or extract it with an organic solvent.

-

Isolation and Purification: Isolate the crude this compound by filtration or extraction. Wash the crude product with water to remove inorganic salts. Purify the product by recrystallization or vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: Approximately 254 °C at atmospheric pressure.

-

Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed around 6.7-6.8 ppm (aromatic protons), 3.9 ppm (ethoxy -CH₂-), 3.4 ppm (amine -NH₂), and 1.4 ppm (ethoxy -CH₃).[3]

-

¹³C NMR (CDCl₃): Characteristic peaks for the aromatic carbons and the ethoxy group carbons are expected.

-

Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ is expected at m/z = 137.[4]

-

Safety Considerations

-

p-Nitrophenetole: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).

-

This compound: Toxic and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area with appropriate safety measures for handling flammable gases under pressure.

-

Iron/Acid Reduction: The reaction can be vigorous and exothermic. Use a fume hood and add reagents slowly.

-

Zinin Reduction: Sodium sulfide and its solutions are corrosive and can release toxic hydrogen sulfide gas upon acidification. Handle in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from p-nitrophenetole can be effectively achieved through several reduction methods. Catalytic hydrogenation generally offers the highest yields and purity, making it suitable for applications with stringent quality requirements. The iron/acid reduction method provides a cost-effective alternative, while the Zinin reduction offers selectivity in specific contexts. The choice of method will ultimately be guided by the specific needs of the researcher or organization, balancing factors of yield, purity, cost, and safety. This guide provides the foundational knowledge and detailed protocols to enable informed decisions and successful synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of p-Phenetidine: A Technical Guide

Introduction

p-Phenetidine (4-ethoxyaniline) is an organic compound with the chemical formula C₈H₁₁NO. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. As a derivative of aniline, its structural elucidation and purity assessment are paramount in research and industrial applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Aromatic H (ortho to -NH₂) | 6.69 | d | 7.0 |

| Aromatic H (ortho to -OC₂H₅) | 6.63 | d | 7.0 |

| Methylene H (-OCH₂-) | 3.93 | q | 7.0 |

| Amine H (-NH₂) | 3.33 | s | - |

| Methyl H (-CH₃) | 1.35 | t | 7.0 |

| Solvent: CDCl₃, Reference: TMS |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the this compound molecule.

| Assignment | Chemical Shift (δ) [ppm] |

| C-O | 152.9 |

| C-N | 140.0 |

| C (Aromatic) | 116.5 |

| C (Aromatic) | 114.9 |

| C (-OCH₂-) | 55.8 |

| C (-CH₃) | 14.8 |

| Solvent: CDCl₃, Reference: TMS |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | N-H Stretch (Amine) | Strong, Broad |

| 3050 - 3000 | C-H Stretch (Aromatic) | Medium |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium |

| 1620 - 1580 | C=C Stretch (Aromatic Ring) | Strong |

| 1510 | N-H Bend (Amine) | Strong |

| 1240 | C-O Stretch (Aryl Ether) | Strong |

| 830 | C-H Bend (p-disubstituted) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While a complete, high-resolution UV-Vis spectrum for this compound is not widely available in the cited literature, it is known to be detectable by UV spectroscopy at 200 nm, particularly in HPLC applications.[1] Generally, aromatic amines exhibit strong absorption bands in the UV region.

| λmax [nm] | Solvent | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] |

| ~200 - 240 | Common organic solvents | Data not available |

| ~280 - 300 | Common organic solvents | Data not available |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: Set to approximately 12 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Use a standard proton-decoupled experiment.

-

Spectral Width: Set to approximately 220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or internal standard.

-

Integrate the signals (for ¹H NMR) and pick the peaks.

-

IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum will show the absorbance of this compound as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of p-Phenetidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of p-phenetidine (4-ethoxyaniline), a key intermediate in the pharmaceutical and dye industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, outlines detailed experimental protocols for its determination, and presents visual workflows to elucidate the methodologies.

Executive Summary

This compound, a colorless to pale yellow oily liquid, exhibits a solubility profile that is critical for its application in synthesis, purification, and formulation. This guide consolidates qualitative and quantitative solubility data in various organic solvents, offering a centralized resource for laboratory work. Furthermore, it provides standardized experimental protocols for researchers to generate reliable and reproducible solubility data.

Solubility Profile of this compound

The solubility of this compound is fundamentally governed by the principle of "like dissolves like." Its molecular structure, featuring a polar amine group and a moderately nonpolar ethoxybenzene moiety, allows for solubility in a range of organic solvents.

Based on available data, this compound is generally soluble in polar organic solvents and shows limited solubility in non-polar solvents.[1] It is also reported to be soluble in ether and chloroform.[2]

Table 1: Solubility of this compound in Various Solvents

| Solvent Category | Solvent Name | Qualitative Solubility | Quantitative Solubility (at 20°C) |

| Polar Protic | Water | Sparingly soluble/Practically insoluble[2][3][4] | 20 g/L[5] |

| Ethanol | Soluble[2] | Data not available | |

| Methanol | Soluble[1] | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available |

| Acetone | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | |

| Non-Polar | Hexane | Limited solubility[1] | Data not available |

| Toluene | Data not available | Data not available | |

| Other | Diethyl Ether | Soluble[2] | Data not available |

| Chloroform | Soluble[2] | Data not available |

Note: The temperature dependency of this compound's solubility has been noted, with solubility generally increasing with a rise in temperature.[1]

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) can be employed for this purpose.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated based on the determined concentration in the saturated solution.

Analytical Methods for Quantification

3.2.1. UV-Vis Spectrophotometry

This method is suitable for the quantification of this compound due to its chromophoric properties.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a UV-Vis spectrum.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample and subsequently calculate the solubility in the original saturated solution.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of this compound, especially in complex mixtures.[7]

-

Method Development: Develop a suitable HPLC method, including the selection of a column (e.g., C18), mobile phase, flow rate, and detector wavelength. A mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer has been shown to be effective.[7]

-

Calibration: Inject standard solutions of known this compound concentrations to establish a calibration curve based on peak area or height.

-

Sample Analysis: Inject a filtered and appropriately diluted aliquot of the saturated solution into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak response to the calibration curve.

Visualizing Methodologies and Concepts

To aid in the understanding of the experimental and conceptual frameworks, the following diagrams are provided.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. This compound [drugfuture.com]

- 4. Phenetidine | 156-43-4 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]

The Core Mechanism of p-Phenetidine in Azo Dye Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenetidine (4-ethoxyaniline) is a pivotal intermediate in the synthesis of a wide array of azo dyes, which constitute the largest and most versatile class of synthetic colorants. The inherent chemical properties of this compound, particularly the presence of a primary aromatic amine group, allow it to readily undergo diazotization to form a stable diazonium salt. This reactive intermediate is central to the formation of the chromophoric azo group (-N=N-) through an electrophilic substitution reaction with a suitable coupling component. This technical guide provides a comprehensive overview of the mechanism of action of this compound in dye synthesis, detailing the core chemical transformations, experimental protocols, and critical process parameters. The synthesis of the vibrant orange-red dye, 1-(4-ethoxyphenylazo)-2-naphthol, is presented as a representative example to illustrate the practical application of these principles.

Introduction

Azo dyes are organic compounds characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The extensive conjugation within these molecules is responsible for their intense color. This compound serves as a crucial starting material, or "diazo component," in the synthesis of numerous commercially important azo dyes. Its ethoxy substituent can influence the final color and properties of the dye. The synthesis is a two-step process: the diazotization of this compound followed by the azo coupling reaction.[1]

The Core Mechanism: A Two-Step Process

The synthesis of azo dyes from this compound is fundamentally a two-stage process:

-

Diazotization of this compound: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[2] The low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[3]

-

Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. In the case of our representative example, 2-naphthol (B1666908) (β-naphthol) serves as the coupling agent. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo linkage.[1]

Signaling Pathway of Azo Dye Synthesis

The following diagram illustrates the sequential chemical transformations in the synthesis of 1-(4-ethoxyphenylazo)-2-naphthol from this compound.

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 1-(4-ethoxyphenylazo)-2-naphthol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| This compound | C₈H₁₁NO | 137.18 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| 2-Naphthol (β-Naphthol) | C₁₀H₈O | 144.17 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 |

| Ethanol (B145695) | C₂H₅OH | 46.07 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

Detailed Synthesis of 1-(4-ethoxyphenylazo)-2-naphthol

Step 1: Diazotization of this compound

-

In a 250 mL beaker, add 6.86 g (0.05 mol) of this compound to a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water. Stir the mixture until the this compound dissolves completely. Some hydrochloride salt may precipitate.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water and cool this solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the this compound hydrochloride solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. Continuous stirring is essential during the addition.

-

After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath to ensure complete diazotization. The resulting solution is the 4-ethoxybenzenediazonium chloride.

Step 2: Azo Coupling with 2-Naphthol

-

In a 500 mL beaker, dissolve 7.21 g (0.05 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 5-10 °C in an ice-water bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A vibrant orange-red precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

-

Filter the crude dye using a Buchner funnel and wash the precipitate thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in an oven at 60-80 °C.

Step 3: Purification by Recrystallization

-

The crude 1-(4-ethoxyphenylazo)-2-naphthol can be purified by recrystallization from glacial acetic acid or ethanol to obtain a product with a sharp melting point.[3]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and analysis of the azo dye.

Quantitative Data and Characterization

The yield and purity of the synthesized azo dye are highly dependent on the reaction conditions.

Reaction Parameters and Expected Outcomes

| Parameter | Condition | Rationale | Expected Outcome |

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. | Maximizes the concentration of the diazonium salt for the coupling reaction. |

| Coupling Temperature | < 10 °C | Controls the exothermic coupling reaction and minimizes side reactions. | High yield of the desired azo dye with fewer impurities. |

| pH of Diazotization | Strongly Acidic (pH < 2) | Ensures the formation of nitrous acid from sodium nitrite. | Efficient generation of the nitrosonium ion (NO⁺) for diazotization. |

| pH of Coupling | Alkaline (pH 9-10) | Deprotonates the hydroxyl group of 2-naphthol to form the more reactive naphthoxide ion. | Facilitates the electrophilic attack by the diazonium salt, leading to a higher reaction rate and yield. |

| Molar Ratio (this compound:NaNO₂) | ~1:1.02 | A slight excess of sodium nitrite ensures complete diazotization of the primary amine. | Minimizes unreacted this compound, which could otherwise lead to side products. |

| Molar Ratio (Diazonium Salt:2-Naphthol) | 1:1 | Stoichiometric reaction. | Efficient conversion to the final product. |

| Yield | Typically > 85% | Optimized reaction conditions lead to high conversion. | An expected yield of over 85% of the purified product.[4] |

Spectroscopic Data of a Representative Azo Dye

The structure of the synthesized azo dye can be confirmed using various spectroscopic techniques. The following table provides expected spectral data for 1-(phenylazo)-2-naphthol, a structurally similar compound, which serves as a good reference.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| UV-Vis (in Ethanol) | λmax ≈ 440-504 nm, indicative of the extended π-conjugated system of the azo dye.[4] |

| FT-IR (KBr pellet) | ~3400 cm⁻¹ (broad, O-H stretch), ~1490 cm⁻¹ (N=N stretch), ~1625 cm⁻¹ (C=C aromatic stretch), ~1255 cm⁻¹ (C-O stretch).[4] |

| ¹H NMR (CDCl₃) | δ 6.8-8.6 ppm (multiple signals corresponding to the aromatic protons of the phenyl and naphthyl rings).[4] |

Conclusion

This compound is a versatile and indispensable precursor in the synthesis of a multitude of azo dyes. The mechanism of its action hinges on the facile conversion of its primary aromatic amine functionality into a highly reactive diazonium salt, which subsequently undergoes an efficient electrophilic aromatic substitution with a suitable coupling partner. The precise control of reaction parameters, particularly temperature and pH, is paramount to achieving high yields and purity of the final dye product. The detailed experimental protocol and characterization data provided in this guide for the synthesis of 1-(4-ethoxyphenylazo)-2-naphthol serve as a comprehensive resource for researchers and professionals engaged in the development and synthesis of novel azo dyes.

References

Navigating the Risks: A Technical Guide to the Safe Handling of p-Phenetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenetidine (4-ethoxyaniline), a key intermediate in the synthesis of various pharmaceuticals and dyes, presents a significant toxicological profile that necessitates stringent health and safety protocols. This technical guide provides an in-depth analysis of the health and safety considerations associated with the handling of this compound. It is intended for researchers, scientists, and drug development professionals who may encounter this compound in laboratory and industrial settings. This document outlines the physicochemical properties, toxicological data, and recommended safety procedures to mitigate risks. Detailed experimental protocols for key toxicity assessments and visualizations of metabolic pathways and safety workflows are included to provide a comprehensive safety framework.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for assessing its behavior in the workplace and the environment. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Colorless to dark red liquid; turns red to brown on exposure to air and light. | [2][3] |

| Boiling Point | 253-255 °C | [2] |

| Melting Point | 2.4 - 3 °C | [2][4] |

| Density | 1.065 - 1.1 g/cm³ | [2] |

| Vapor Pressure | 10 Pa at 50 °C | [2] |

| Flash Point | 116 - 120 °C (closed cup) | [2][4] |

| Auto-ignition Temperature | 425 °C | [2] |

| Water Solubility | 20 g/L at 20 °C (moderate) | [2][4] |

| Log P (Octanol/Water Partition Coefficient) | 1.24 | [2] |

Toxicological Profile

This compound exhibits moderate to high toxicity through various routes of exposure. The primary health concerns are methemoglobinemia, potential genotoxicity, and renal toxicity.[4][5][6]

Acute Toxicity

Acute exposure to this compound can lead to immediate health effects. The primary acute toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[6] This can lead to cyanosis, headache, dizziness, and in severe cases, respiratory distress and death.[3][7]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 540 mg/kg | [8][9] |

| LD₅₀ | Rabbit | Dermal | 2350 mg/kg | [8] |

| LC₅₀ | Rat | Inhalation (4h) | > 5085 mg/m³ | [10][11] |

| LCLo | Rat | Inhalation (4h) | 487 mg/m³ | [7] |

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound may lead to cumulative effects, including damage to the blood, spleen, and liver.[10][12] Studies in rats have shown that repeated oral administration can cause hemosiderosis, increased extramedullary hemopoiesis, and myeloid hyperplasia of the bone marrow.[13]

This compound is suspected of causing genetic defects.[9] While not classified as a confirmed human carcinogen by IARC, its structural relationship to other carcinogenic aromatic amines warrants a high degree of caution.[6] The metabolic activation of this compound to reactive intermediates is a key concern for its potential carcinogenicity.

Table 3: No-Observed-Adverse-Effect Level (NOAEL) Data for this compound

| Study Duration | Species | Route | NOAEL | Reference(s) |

| 4-week | Rat | Inhalation | 11.1 mg/m³ | [10][12] |

| 1-week | Rat | Inhalation | 38.2 mg/m³ | [10][12] |

| 28-day | Rat | Oral | 10 mg/kg/day | [13][14] |

| Reproductive | - | - | 50 mg/kg/day | [14] |

Mechanism of Toxicity: Signaling Pathways

The toxicity of this compound is intrinsically linked to its metabolism. The following diagram illustrates the metabolic activation of this compound and its subsequent role in inducing methemoglobinemia and potential genotoxicity.

Caption: Metabolic activation of this compound and its toxicological consequences.

Experimental Protocols for Safety Assessment

Detailed and standardized experimental protocols are essential for accurately assessing the toxicity of this compound. The following sections provide methodologies for key toxicological endpoints.

Acute Inhalation Toxicity Study (Rat)

This protocol is based on OECD Guideline 403.[11]

Objective: To determine the acute inhalation toxicity of this compound as an LC₅₀ or approximate lethal concentration.

Methodology:

-

Test Animals: Young, healthy adult Wistar rats (10 of each sex) are used.[10]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Exposure Apparatus: A nose-only inhalation exposure system is utilized to ensure direct exposure and minimize contamination.[11]

-

Atmosphere Generation: this compound vapor and/or aerosol is generated and mixed with air to achieve the desired concentrations.[11] The atmosphere within the exposure chamber is maintained at a slight negative pressure.

-

Exposure Conditions: A single 4-hour exposure to a range of concentrations (e.g., 11.1, 86.2, and 882.6 mg/m³) is performed.[10]

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure for a period of 14 days. Observations include changes in skin and fur, eyes, respiratory rate, and behavioral changes. Body weights are recorded pre-exposure and at regular intervals post-exposure.[15]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[15]

-

Data Analysis: The LC₅₀ is calculated using appropriate statistical methods.

Caption: Experimental workflow for an acute inhalation toxicity study.

Acute Dermal Irritation/Corrosion Study (Rabbit)

This protocol is based on OECD Guideline 404.

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL dose of this compound is applied to a small area of skin under a gauze patch. The patch is secured with non-irritating tape.[6]

-

Exposure: The test substance is applied for a 4-hour period.[6]

-

Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours.[16]

-

Scoring: Skin reactions are scored according to the Draize scale.[16]

-

Data Analysis: The mean scores for erythema and edema are calculated to determine the primary irritation index.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Guideline 471.[17]

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Histidine-requiring (his⁻) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[17]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[17]

-

Procedure: a. A small amount of the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are added to molten top agar (B569324).[18] b. The mixture is poured onto a minimal glucose agar plate.[19] c. The plates are incubated at 37°C for 48-72 hours.[20]

-

Data Analysis: The number of revertant colonies (his⁺) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Health and Safety Recommendations

A systematic approach to risk management is essential when handling this compound. The following diagram outlines the logical relationships for a comprehensive safety plan.

Caption: Logical workflow for risk management when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: These should be readily accessible in areas where this compound is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory for personnel handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) and a lab coat or chemical-resistant suit should be worn.[20]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] Keep containers tightly closed and protected from light and air.[3]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3]

-

Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a significant toxicological profile that demands careful and informed handling. Adherence to the health and safety guidelines outlined in this technical guide is paramount for the protection of researchers, scientists, and drug development professionals. A thorough understanding of its hazards, the implementation of robust control measures, and preparedness for emergencies are the cornerstones of a safe working environment when handling this compound. Continuous review and updating of safety protocols in light of new research are essential for maintaining the highest standards of laboratory and industrial safety.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ICSC 1720 - this compound [inchem.org]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Hydroperoxide-dependent activation of this compound catalyzed by prostaglandin synthase and other peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. gestis-database.dguv.de [gestis-database.dguv.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Inhalation toxicity of 4-ethoxyaniline (this compound): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Twenty-eight-day repeated dose toxicity test of this compound in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. daikinchemicals.com [daikinchemicals.com]

- 17. enamine.net [enamine.net]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. microbiologyinfo.com [microbiologyinfo.com]

Chemical Reactivity of the Amino Group in p-Phenetidine: A Technical Guide

Introduction